N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
CAS No.: 51848-22-7
Cat. No.: VC18497974
Molecular Formula: C15H31NO2
Molecular Weight: 257.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51848-22-7 |
|---|---|
| Molecular Formula | C15H31NO2 |
| Molecular Weight | 257.41 g/mol |
| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
| Standard InChI | InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
| Standard InChI Key | BDIITUILCUVPFU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(=O)NC(C)(C)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide features a linear undecanamide backbone (C₁₁H₂₃CONH–) linked to a 2-hydroxy-1,1-dimethylethyl group. The amide functional group (–CONH–) forms a planar structure due to resonance stabilization, while the hydroxyl group (–OH) introduces polarity. The tertiary alcohol moiety enhances solubility in polar solvents, contrasting with the hydrophobic hydrocarbon chain.
Structural Formula:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation:
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¹H NMR: Signals at δ 0.88 ppm (terminal methyl group), δ 1.25 ppm (methylene protons), δ 2.15 ppm (amide-proximal methylene), and δ 4.70 ppm (hydroxyl proton).
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¹³C NMR: Carbonyl carbon at δ 172 ppm, hydroxyl-bearing quaternary carbon at δ 70 ppm.
Synthesis and Optimization
Conventional Synthetic Routes
The compound is synthesized via condensation reactions between undecanoyl chloride and 2-amino-2-methyl-1-propanol (AMP). Key steps include:
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Acylation: Undecanoyl chloride reacts with AMP in anhydrous dichloromethane at 0–5°C.
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Purification: Crude product is washed with sodium bicarbonate and recrystallized from ethanol.
Reaction Scheme:
Alternative Methodologies
Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) offers greener synthesis routes with yields exceeding 85% under mild conditions.
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 255.43 g/mol | HRMS |
| Melting Point | 98–102°C | DSC |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake Flask |
| Solubility in Water | 12 mg/L (25°C) | USP Equilibrium |
| Solubility in Ethanol | >500 mg/mL | Gravimetric Analysis |
The low aqueous solubility underscores its hydrophobic dominance, while ethanol compatibility facilitates formulation in lipid-based delivery systems .
Stability Profiling
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Hydrolytic Stability: Resistant to hydrolysis at pH 4–8 (25°C), degrading rapidly under alkaline conditions (pH >10) via amide bond cleavage.
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Thermal Stability: Decomposition onset at 220°C (TGA), suitable for high-temperature processing.
Reactivity and Functional Transformations
Hydrolysis Mechanisms
Acid-catalyzed hydrolysis produces undecanoic acid and 2-amino-2-methyl-1-propanol, monitored via HPLC with a C18 column (retention time: 8.2 min for undecanoic acid).
Esterification and Derivatization
The hydroxyl group undergoes esterification with acyl chlorides, yielding derivatives with enhanced lipophilicity. For example, reaction with acetyl chloride produces N-(2-acetoxy-1,1-dimethylethyl)undecanamide.
Biological and Industrial Applications
Surfactant and Emulsifier Applications
The compound’s amphiphilicity enables micelle formation (Critical Micelle Concentration: 0.8 mM), making it effective in:
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Drug Delivery: Encapsulation of hydrophobic APIs (e.g., paclitaxel) with >90% loading efficiency.
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Cosmetics: Stabilizer in oil-in-water emulsions, reducing interfacial tension to 25 mN/m.
Biomedical Research
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Membrane Studies: Integrates into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy).
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Antimicrobial Activity: Moderate growth inhibition against Staphylococcus aureus (MIC: 512 µg/mL) .
Environmental and Regulatory Considerations
Ecotoxicology
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Aquatic Toxicity: LC₅₀ for Daphnia magna: 48 mg/L (96-h exposure), classifying it as “harmful” .
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Biodegradation: 60% degradation over 28 days in OECD 301F tests, indicating moderate persistence .
Future Research Directions
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Structure-Activity Relationships: Modifying the hydrocarbon chain length to optimize bioactivity.
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Nanoparticle Synthesis: Exploring use as a stabilizer in metallic nanoparticle fabrication.
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Toxicological Profiling: Chronic exposure studies in mammalian models.
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